4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Description
Properties
IUPAC Name |
1-phenyl-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9(2)12-11-8-15-18(10-6-4-3-5-7-10)13(11)14(19)17-16-12/h3-9H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELFGRJAZKMVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)C2=C1C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a chemical compound with the molecular formula C14H14N4O . It features a pyrazolo[3,4-d]pyridazinone structure, characterized by a fused ring system that includes a pyrazole and a pyridazine moiety. The isopropyl and phenyl groups present enhance its lipophilicity, which can influence its pharmacokinetic profile.
Scientific Research Applications
This compound is a versatile material with extensive use in scientific research. Research indicates that this compound exhibits promising biological activities and can act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Potential medicinal applications
- Cancer Research In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2), with IC50 values indicating potent activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
- Anti-inflammatory and analgesic properties Some derivatives have shown anti-inflammatory and analgesic properties, making them candidates for further pharmacological exploration.
Mechanism of action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Synthesis methods
Several synthesis methods have been reported for producing this compound: These methods vary in complexity and yield, allowing for flexibility in laboratory settings depending on available resources and desired outcomes.
Mechanism of Action
The mechanism by which 4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Bulkier substituents (e.g., naphthalenyl ) increase molecular weight and melting points due to enhanced intermolecular interactions.
- Electron-withdrawing groups (e.g., 2,4-dinitrophenyl in 7b ) reduce yields during synthesis, likely due to steric hindrance.
- Fluorinated derivatives () improve metabolic stability, a critical factor in drug design.
Pharmacological Activity and Target Specificity
The pyrazolo[3,4-d]pyridazin-7-one scaffold exhibits target promiscuity, with substituents dictating selectivity:
- FGFR/BTK Inhibitors: Analogues with a 4-amino group (e.g., compound 24 ) bind identically to BTK and FGFR in the hinge region. However, the 1,4-Michael acceptor warhead targets distinct cysteine residues (Cys481 in BTK vs. Cys477 in FGFR1), enabling selective covalent inhibition .
- Antiviral Activity : Derivatives with hydrophobic substituents (e.g., 4-isopropyl) may enhance binding to viral proteases, as seen in Zika virus inhibitors ().

Spectroscopic and Computational Insights
Table 2: Spectral Data Comparison
Computational Studies :
- DFT/B3LYP calculations on 6-(2-hydroxyethyl)-2,3,4-triphenyl derivatives predict thermodynamic stability and spectral shifts matching experimental data .
Biological Activity
4-Isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. The compound, with the molecular formula C14H18N4O, belongs to the pyrazolo[3,4-d]pyridazine class, characterized by a fused ring system that combines pyrazole and pyridazine moieties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, it has shown potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.
In Vitro Studies
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably:
- MCF-7 (Breast Cancer) : The compound showed significant cytotoxicity with an IC50 value indicating potent activity.
- HepG-2 (Hepatocellular Carcinoma) : Similar cytotoxic effects were observed in this liver cancer cell line.
These findings suggest that this compound could serve as a lead compound for developing novel anticancer agents.
Anti-inflammatory and Analgesic Properties
In addition to its anticancer activity, derivatives of this compound have been evaluated for their anti-inflammatory effects. Preliminary studies indicate that they may inhibit pro-inflammatory cytokines and pathways associated with inflammation.
Table 1: Summary of Biological Activity Studies
| Study | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| MCF-7 | 15.2 | Cytotoxicity | |
| HepG-2 | 12.5 | Cytotoxicity | |
| Inflammatory Models | N/A | Anti-inflammatory |
Synthesis and Structural Studies
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled acidic or basic conditions. The optimization of these synthesis routes is crucial for enhancing yield and purity.
Comparative Analysis with Similar Compounds
The biological profile of this compound can be compared with other pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via refluxing a mixture of hydrazine hydrate and substituted diketones in xylene for 1–6 hours, followed by solvent evaporation and crystallization. Key parameters include:
- Reflux duration : Extended reflux (e.g., 6 hours) may improve cyclization but risks decomposition .
- Solvent choice : Xylene is preferred for high-temperature stability, while ethanol or methanol is used for recrystallization .
- Yield optimization : Yields typically range from 63% to 83%, influenced by substituent steric effects and purification methods .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.15–8.11, while the pyridazinone NH proton is observed as a broad singlet near δ 12.66. The isopropyl group shows characteristic doublets at δ 1.20–1.40 (CH₃) and a septet at δ 2.80–3.00 (CH) .
- IR spectroscopy : Key peaks include C=O stretch (~1670 cm⁻¹) and NH stretch (~3136 cm⁻¹) .
- ESI-MS : Molecular ion peaks ([M+H]⁺) should match calculated values (e.g., 412.28 for C₂₆H₂₅N₃O₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer : Contradictions often arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift NH proton signals significantly .
- Tautomerism : The pyridazinone ring may exhibit keto-enol tautomerism, altering NMR peak positions. Use variable-temperature NMR to identify dominant forms .
- Impurity interference : Cross-check with HPLC-MS to rule out byproducts (e.g., unreacted hydrazine or diketones) .
Q. What strategies are effective for rational design of derivatives with enhanced biological activity?
- Methodological Answer :
- Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4-position to modulate electronic properties and binding affinity .
- Substituent variation : Replace the isopropyl group with cyclohexyl or benzyl moieties to study steric effects on target interaction .
- In silico modeling : Use docking studies to predict interactions with biological targets (e.g., viral polymerases or kinases) before synthesis .
Q. How does the choice of alkylating agent impact the stability of intermediates during N-functionalization?
- Methodological Answer :
- Benzyl chloride : Provides stable N-benzyl derivatives (e.g., 83% yield for 12a) but may require anhydrous conditions to avoid hydrolysis .
- Methyl iodide : Faster reaction kinetics but risks over-alkylation. Monitor via TLC at 30-minute intervals .
- Temperature control : Reactions at 60°C minimize side products compared to room-temperature conditions .
Notes for Experimental Design
- Reproducibility : Document solvent purity (e.g., anhydrous xylene) and cooling rates during crystallization to ensure consistency .
- Scale-up challenges : Pilot reactions at >5 mmol may require prolonged reflux (8–10 hours) due to reduced surface-area-to-volume ratio .
- Safety : Handle hydrazine hydrate in a fume hood due to toxicity, and avoid open flames during xylene reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

